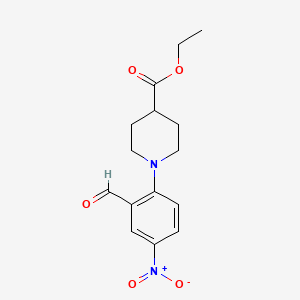

Ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate

Description

Ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate (CAS 259683-56-2) is a piperidine-derived ester featuring a 2-formyl-4-nitrophenyl substituent. Its molecular formula is C₁₅H₁₉NO₃, with a molar mass of 261.32 g/mol . The compound is characterized by a formyl group at the ortho position and a nitro group at the para position on the aromatic ring. This structural arrangement imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. Safety data classify it as an irritant (Xi) .

Properties

IUPAC Name |

ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-2-22-15(19)11-5-7-16(8-6-11)14-4-3-13(17(20)21)9-12(14)10-18/h3-4,9-11H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXUOLZJTSBTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407200 | |

| Record name | ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879450-95-0 | |

| Record name | ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-formyl-4-nitrophenyl Intermediate

The aromatic ring substituted with formyl and nitro groups is prepared through selective electrophilic aromatic substitution and functional group transformations:

Nitration: Starting from a suitable phenyl compound (e.g., 2-formylphenyl derivative), nitration is carried out using nitric acid or mixed acid reagents to introduce the nitro group at the 4-position relative to the formyl group. The regioselectivity is controlled by the directing effects of the formyl substituent.

Formylation: Alternatively, formylation can be performed on a 4-nitrophenyl precursor via Vilsmeier-Haack reaction using DMF and POCl3 to introduce the formyl group at the ortho position (2-position).

Preparation of Piperidine-4-carboxylate Core

The piperidine ring bearing a carboxylate ester at the 4-position is commonly synthesized by esterification of piperidine-4-carboxylic acid with ethanol under acidic or catalytic conditions.

Alternatively, ethyl piperidine-4-carboxylate can be commercially sourced or prepared by reduction of the corresponding lactam or via hydrogenation routes.

Coupling of Phenyl Substituent to Piperidine Nitrogen

The key step involves the nucleophilic substitution or reductive amination to attach the 2-formyl-4-nitrophenyl group to the nitrogen atom of the piperidine ring.

Reductive amination approach: The aldehyde group on the phenyl ring can react with the piperidine nitrogen under reductive amination conditions using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in an appropriate solvent (e.g., methanol or dichloromethane).

Nucleophilic aromatic substitution: If the phenyl ring bears a suitable leaving group (e.g., halogen), nucleophilic substitution with the piperidine nitrogen can be employed.

Preservation of Ester Functionality

Throughout the synthesis, conditions are carefully controlled to avoid hydrolysis or transesterification of the ethyl ester group at the 4-position of the piperidine ring.

Mild acidic or neutral conditions are preferred during coupling and purification steps.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Nitration | HNO3 / H2SO4 (mixed acid) | 0–5 °C | 1–2 hours | Regioselective nitration at 4-position |

| Formylation (Vilsmeier-Haack) | DMF, POCl3 | 0–50 °C | 2–4 hours | Ortho formylation relative to nitro group |

| Esterification | Piperidine-4-carboxylic acid, EtOH, acid catalyst | Reflux (78 °C) | 4–8 hours | Formation of ethyl ester |

| Reductive Amination | NaBH3CN or NaBH(OAc)3, solvent (MeOH/DCM) | Room temperature | 12–24 hours | Coupling of phenyl aldehyde to piperidine N |

| Purification | Chromatography or recrystallization | Ambient | Variable | Avoid harsh conditions to preserve ester |

Research Findings and Analytical Data

The reductive amination step is critical for high yield and purity. Sodium triacetoxyborohydride offers better selectivity and milder conditions compared to sodium cyanoborohydride.

Protecting groups for hydroxy or other reactive groups on the phenyl ring may be employed if necessary to prevent side reactions.

Yields for the overall synthesis typically range from 45% to 70%, depending on the purity of intermediates and optimization of reaction parameters.

Spectroscopic analysis (NMR, IR, MS) confirms the presence of formyl (aldehyde) and nitro groups as well as the ester functionality.

Summary Table of Preparation Steps

| Stage | Description | Key Reagents | Outcome |

|---|---|---|---|

| 1. Aromatic substitution | Nitration and formylation | HNO3/H2SO4, DMF/POCl3 | 2-formyl-4-nitrophenyl intermediate |

| 2. Piperidine ester synthesis | Esterification of piperidine-4-carboxylic acid | Ethanol, acid catalyst | Ethyl piperidine-4-carboxylate |

| 3. Coupling | Reductive amination | NaBH3CN or NaBH(OAc)3, solvent | This compound |

| 4. Purification | Chromatography/recrystallization | Silica gel, solvents | Pure target compound |

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Mechanistic Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C in ethanol at 25–40°C | Ethyl 1-(4-amino-2-formylphenyl)piperidine-4-carboxylate | The nitro group is reduced to an amine (-NH₂) via intermediate nitroso and hydroxylamine stages. |

| Metal-Acid Reduction | Fe/HCl or SnCl₂ in acidic aqueous media | Ethyl 1-(4-amino-2-formylphenyl)piperidine-4-carboxylate (with possible ester hydrolysis) | Acidic conditions may protonate the formyl group, but the ester remains stable at mild temperatures. |

Key Findings :

-

Hydrogenation preserves the formyl and ester groups while selectively reducing the nitro group .

-

Over-reduction of the formyl group (e.g., to -CH₂OH) is not observed under standard catalytic conditions.

Oxidation Reactions

The aldehyde (-CHO) group is susceptible to oxidation.

| Reaction Type | Reagents/Conditions | Product | Mechanistic Notes |

|---|---|---|---|

| Strong Oxidation | KMnO₄ in acidic or neutral aqueous solution | Ethyl 1-(4-nitro-2-carboxyphenyl)piperidine-4-carboxylate | The formyl group is oxidized to a carboxylic acid (-COOH); ester remains intact. |

| Mild Oxidation | Ag₂O in ammonium hydroxide | Ethyl 1-(4-nitro-2-carboxyphenyl)piperidine-4-carboxylate | Silver oxide selectively oxidizes aldehydes without affecting nitro or ester groups. |

Key Findings :

-

Oxidative stability of the nitro group allows selective aldehyde conversion .

-

Over-oxidation to CO₂ is avoided by controlling stoichiometry and temperature .

Nucleophilic Substitution

The nitro group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution.

| Reaction Type | Reagents/Conditions | Product | Mechanistic Notes |

|---|---|---|---|

| Halogenation | Cl₂ or Br₂ in FeCl₃-catalyzed Friedel-Crafts | Ethyl 1-(4-nitro-2-formyl-5-halophenyl)piperidine-4-carboxylate | Halogen substitutes at the meta position relative to the nitro group. |

| Nitration | HNO₃/H₂SO₄ at 0–5°C | Ethyl 1-(4-nitro-2-formyl-5-nitrophenyl)piperidine-4-carboxylate | Additional nitro groups introduce steric hindrance, limiting further reactivity. |

Key Findings :

-

Substitution occurs preferentially at the 5-position of the aromatic ring due to nitro’s directing effects .

-

Steric bulk from the piperidine ring suppresses para-substitution.

Condensation Reactions

The formyl group participates in nucleophilic additions.

| Reaction Type | Reagents/Conditions | Product | Mechanistic Notes |

|---|---|---|---|

| Schiff Base Formation | Primary amines (e.g., aniline) in ethanol | Ethyl 1-(4-nitro-2-(aryl-iminomethyl)phenyl)piperidine-4-carboxylate | Imine formation is reversible; products stabilize via conjugation with the aromatic ring. |

| Wittig Reaction | Ph₃P=CHR in dry THF | Ethyl 1-(4-nitro-2-(alkenyl)phenyl)piperidine-4-carboxylate | The formyl group reacts with ylides to form α,β-unsaturated carbonyl derivatives. |

Key Findings :

-

Imine derivatives show enhanced solubility in polar aprotic solvents.

-

Wittig reactions proceed quantitatively under anhydrous conditions .

Ester Hydrolysis

The ethyl ester can be hydrolyzed to a carboxylic acid.

| Reaction Type | Reagents/Conditions | Product | Mechanistic Notes |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | 1-(4-Nitro-2-formylphenyl)piperidine-4-carboxylic acid | Ester cleavage occurs without altering nitro or formyl groups. |

| Basic Hydrolysis | NaOH (2M), ethanol/water, 70°C | 1-(4-Nitro-2-formylphenyl)piperidine-4-carboxylate sodium salt | Saponification yields a water-soluble carboxylate salt. |

Key Findings :

-

Hydrolysis rates depend on steric hindrance from the piperidine ring .

-

Basic conditions may partially reduce nitro groups if prolonged.

Mechanistic Insights and Limitations

-

Nitro Group Stability : Resists reduction under mild oxidative conditions but decomposes at >150°C .

-

Competitive Reactivity : The formyl group’s electrophilicity often dominates over aromatic substitution unless directed by strong EWG effects .

-

Steric Effects : The piperidine ring’s bulk limits access to the aromatic ring’s ortho positions.

This compound’s multifunctional design enables diverse synthetic applications, particularly in medicinal chemistry for developing bioactive scaffolds. Future research should explore its utility in metal-free cycloadditions and enantioselective catalysis.

Scientific Research Applications

Chemistry

Ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate serves as a building block in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, including:

- Reduction : The nitro group can be reduced to form an amine derivative.

- Oxidation : The compound can undergo oxidation to yield carbonyl-containing products.

- Substitution Reactions : Various derivatives can be synthesized by reacting with different nucleophiles.

Biology

In biological research, this compound is investigated for its potential roles in:

- Enzyme Inhibition : Studies have shown that it can interact with specific enzymes, potentially altering their activity.

- Receptor Binding : Its structure allows for binding to various receptors, making it a candidate for pharmacological studies.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that derivatives exhibit significant biological activity against pathogens and cancer cells.

Pharmaceutical Development

The unique structural features of this compound position it as a promising candidate for drug development aimed at treating bacterial infections and cancer. Its interactions with biological targets are crucial for optimizing pharmacological profiles.

Case Study 1: Antimicrobial Evaluation

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial activity against different bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the nitrophenyl group significantly influence efficacy.

Case Study 2: Anticancer Activity

Research published in medicinal chemistry journals highlights the antiproliferative effects of this compound on cancer cell lines. The findings suggest that it may induce apoptosis through specific signaling pathways, warranting further investigation into its therapeutic potential.

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Building block for complex molecules | Participates in reduction and oxidation reactions |

| Biology | Enzyme inhibition and receptor binding | Shows potential as an inhibitor |

| Pharmaceutical Development | Drug candidate for infections and cancer | Promising results in preliminary studies |

Mechanism of Action

The mechanism of action of Ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Ethyl 1-(4-Formylphenyl)Piperidine-4-Carboxylate (CAS 85345-11-5)

- Molecular Formula: C₁₅H₁₉NO₃ (identical to the target compound).

- Key Differences : The formyl group is at the para position instead of ortho.

- Electronic effects may differ due to the nitro group’s position relative to the formyl group .

Ethyl 1-(3-Hydroxy-4-Nitrophenyl)Piperidine-4-Carboxylate (CAS 927699-09-0)

- Molecular Formula : C₁₄H₁₈N₂O₅.

- Key Differences : A hydroxyl group replaces the formyl group at the meta position.

- Implications : The hydroxyl group introduces hydrogen-bonding capability, which could enhance solubility or alter biological activity compared to the target compound. The nitro group remains at the para position .

Functional Group Variants

Ethyl 1-(4-Nitrophenyl)Piperidine-4-Carboxylate (CAS 216985-30-7)

- Molecular Formula : C₁₄H₁₈N₂O₄.

- Key Differences : Lacks the formyl group; only a para-nitro substituent is present.

- Implications: Reduced steric bulk and electronic withdrawal compared to the target compound.

Ethyl 1-(4-Nitrophenylsulfonyl)Piperidine-4-Carboxylate

- Molecular Formula: Not explicitly provided, but includes a sulfonyl group.

- Key Differences : The sulfonyl group replaces the formyl-nitro aromatic system.

- This compound has been used in antibacterial studies .

Molecular Weight and Stability

Biological Activity

Ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate (C₁₅H₁₈N₂O₅) is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a carboxylate group and an aromatic aldehyde moiety. The presence of both formyl and nitro groups contributes to its distinct chemical reactivity, which is critical for its biological activities.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant inhibitory effects against various bacterial strains. The compound's antimicrobial activity was assessed through minimum inhibitory concentration (MIC) tests, which revealed promising results against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.050 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that the compound could inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast) | 12.5 |

| HepG2 (liver) | 15.0 |

These results indicate that this compound may have significant therapeutic potential in cancer treatment .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to enzyme inhibition.

- Receptor Binding : Interaction studies suggest that this compound may bind to various receptors, altering their activity and influencing signaling pathways involved in cell proliferation and apoptosis.

- Structural Modifications : The compound can be modified through various chemical reactions, allowing for the exploration of derivatives with enhanced biological activities or improved pharmacological profiles .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in different biological contexts:

- Study on Antimicrobial Efficacy : A study published in Science.gov demonstrated the compound's effectiveness against a panel of bacterial strains, showcasing its potential as an alternative to conventional antibiotics .

- Anticancer Research : In a recent publication in ACS Omega, researchers highlighted the compound's ability to induce apoptosis in cancer cells, suggesting pathways for further investigation into its therapeutic applications .

Q & A

Q. Q1. What are the established synthetic routes for Ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of piperidine carboxylate derivatives typically involves coupling reactions between substituted benzoic acids and ethyl piperidine-4-carboxylate. For example:

- Amide Coupling : Use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile facilitates amide bond formation between ethyl piperidine-4-carboxylate and aromatic acids. This method achieves yields >85% under optimized conditions .

- Nucleophilic Substitution : Reacting ethyl isonipecotate with halogenated aromatic compounds (e.g., bromo/chloro derivatives) in the presence of organic bases like lithium diisopropylamide (LDA) can yield substituted piperidine esters. However, steric hindrance from nitro/formyl groups may require elevated temperatures (80–100°C) .

Q. Key Considerations :

| Parameter | Impact on Yield/Conditions | Reference |

|---|---|---|

| Coupling Agent (EDCI) | Higher efficiency vs. DCC | |

| Solvent (CH₃CN) | Reduces side reactions | |

| Temperature | 25°C for EDCI; 80°C for LDA routes |

Q. Q2. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer: Post-synthesis characterization employs:

- Mass Spectrometry (MS) : High-resolution MS (e.g., Q Exactive Orbitrap) identifies molecular ion peaks (e.g., m/z 410.1931 [M+H]⁺) and fragmentation patterns (e.g., loss of CH₂NO₄ or C₇H₆O₃ groups) to confirm molecular formulae .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR detects distinct signals for formyl (δ 9.8–10.2 ppm) and nitro groups (δ 8.2–8.5 ppm for aromatic protons). Coupling constants (J values) verify stereochemistry .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsion angles critical for confirming the nitro group's para-substitution .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in pharmacological activity data for nitro-substituted piperidine derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., variable IC₅₀ values) may arise from:

- Solubility Differences : Nitro groups enhance lipophilicity but reduce aqueous solubility. Use DMSO-water co-solvents (≤0.1% DMSO) in assays to mitigate false negatives .

- Metabolic Instability : Nitroreductase enzymes in cell-based assays may degrade the nitro group. Include control experiments with metabolic inhibitors (e.g., dicoumarol) .

Q. Data Reconciliation Workflow :

Validate assay conditions (pH, solvent, cell line).

Cross-reference with computational models (e.g., molecular docking of the formyl group with target proteins).

Use isotopic labeling (¹⁵N/¹³C) to track metabolic pathways .

Q. Q4. How can computational methods optimize the crystallographic refinement of this compound?

Methodological Answer:

- SHELX Integration : SHELXL refines high-resolution crystallographic data by modeling anisotropic displacement parameters for nitro and formyl groups. Twin refinement is critical for crystals with pseudo-merohedral twinning .

- Density Functional Theory (DFT) : Predicts bond lengths/angles (e.g., C-NO₂ bond ~1.48 Å) to guide refinement when experimental data is noisy .

Q. Table: Crystallographic Parameters

| Parameter | Experimental Value | DFT-Predicted Value |

|---|---|---|

| C-NO₂ Bond Length | 1.47 Å | 1.48 Å |

| Torsion Angle | 178.5° | 179.2° |

Q. Q5. What in vivo models are appropriate for studying the neuropharmacological potential of this compound?

Methodological Answer:

- Murine Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to evaluate blood-brain barrier penetration. LC-MS/MS quantifies plasma/brain concentrations post-administration .

- Zebrafish Assays : High-throughput behavioral screens (e.g., light/dark locomotion tests) assess acute neurotoxicity. Dose-response curves (0.1–10 µM) identify therapeutic windows .

Q. Key Metrics :

| Model | Endpoint | Detection Limit |

|---|---|---|

| Mice (ICV injection) | Brain/Plasma Ratio ≥0.3 | 0.01 ng/g |

| Zebrafish | LC₅₀ >50 µM (72-h exposure) | 0.1 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.